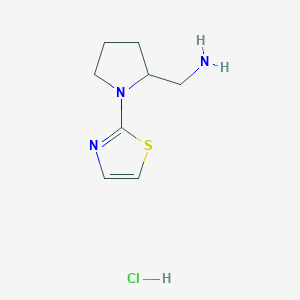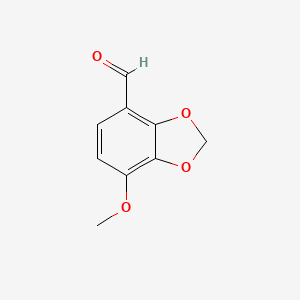
3-(Butylamino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3-(butylamino)- is a heterocyclic organic compound with the molecular formula C8H14N2O2. This compound belongs to the class of pyrrolidinediones, which are known for their versatile biological and chemical properties. Pyrrolidinediones are five-membered lactams that have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-pyrrolidinedione, 3-(butylamino)- typically involves the reaction of succinimide with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Succinimide and butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Succinimide is dissolved in the solvent, and butylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2,5-pyrrolidinedione, 3-(butylamino)- can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps are optimized for large-scale production, often involving techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-(butylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction produces amine derivatives, and substitution reactions result in various substituted pyrrolidinediones .
Scientific Research Applications
2,5-Pyrrolidinedione, 3-(butylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-pyrrolidinedione, 3-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A related compound with similar structural features but different biological properties.
Pyrrolidinone: Another five-membered lactam with diverse applications in medicinal chemistry.
Pyrrolone: A heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2,5-Pyrrolidinedione, 3-(butylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(butylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-9-6-5-7(11)10-8(6)12/h6,9H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
CQIGEPJPFLQAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
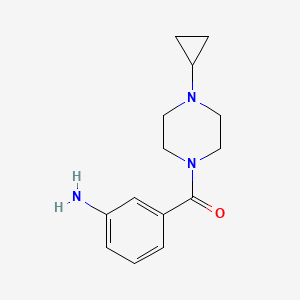
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
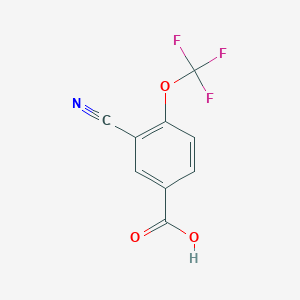

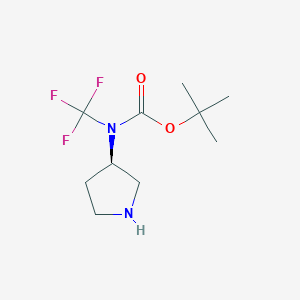
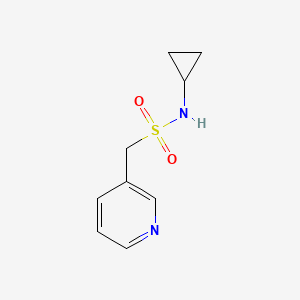
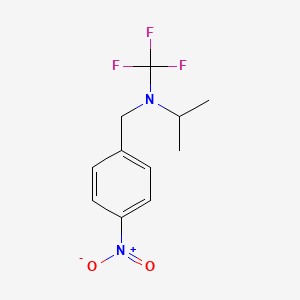
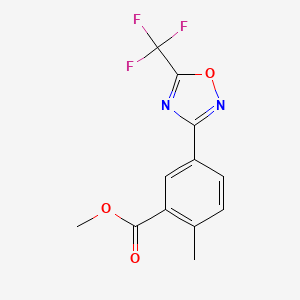

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

